molecular formula C26H32ClN3O B13789030 Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(3-pyridylmethyl)-, hydrochloride CAS No. 97702-92-6

Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(3-pyridylmethyl)-, hydrochloride

Cat. No.: B13789030
CAS No.: 97702-92-6
M. Wt: 438.0 g/mol
InChI Key: MFHRFDBDFXTEPD-UHFFFAOYSA-N
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Description

This compound is a tertiary amine-containing acetamide derivative with a complex structure featuring:

  • A diethylaminoethyl group, which enhances solubility via protonation at physiological pH.
  • Diphenyl substituents, increasing lipophilicity and steric bulk.
  • A 3-pyridylmethyl moiety, which may influence receptor binding or metabolic stability.
    The hydrochloride salt form improves aqueous solubility, a common feature in pharmaceutical agents .

Properties

CAS No.

97702-92-6

Molecular Formula

C26H32ClN3O

Molecular Weight

438.0 g/mol

IUPAC Name

2-[(2,2-diphenylacetyl)-(pyridin-3-ylmethyl)amino]ethyl-diethylazanium;chloride

InChI

InChI=1S/C26H31N3O.ClH/c1-3-28(4-2)18-19-29(21-22-12-11-17-27-20-22)26(30)25(23-13-7-5-8-14-23)24-15-9-6-10-16-24;/h5-17,20,25H,3-4,18-19,21H2,1-2H3;1H

InChI Key

MFHRFDBDFXTEPD-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCN(CC1=CN=CC=C1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(3-pyridylmethyl)-, hydrochloride typically involves multiple steps. One common approach is to start with the appropriate acetamide derivative and introduce the diethylaminoethyl group through a substitution reaction. The diphenyl groups can be added via Friedel-Crafts acylation, and the pyridylmethyl group can be introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(3-pyridylmethyl)-, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydride). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(3-pyridylmethyl)-, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(3-pyridylmethyl)-, hydrochloride involves its interaction with specific molecular targets. The diethylaminoethyl group may facilitate binding to proteins or enzymes, while the diphenyl and pyridylmethyl groups can enhance the compound’s stability and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Positional Isomerism: 2-Pyridylmethyl vs. 3-Pyridylmethyl

The compound Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(2-pyridylmethyl)-, hydrochloride (CID 57277) is a positional isomer of the target compound. Key differences include:

Property 3-Pyridylmethyl Compound (Target) 2-Pyridylmethyl Compound (CID 57277)
Pyridine Ring Position Meta (3-position) Ortho (2-position)
Molecular Formula C26H31N3O·HCl C26H31N3O·HCl
Toxicity (LD50, mouse) Not reported 150 mg/kg (intraperitoneal)

The ortho-substituted analog exhibits local anesthetic activity, suggesting the target compound’s meta-substitution may alter binding to sodium channels or other targets .

Comparison with Lidocaine Hydrochloride

Lidocaine (C14H22N2O·HCl) shares a diethylaminoethyl group but lacks aromatic complexity:

Property Target Compound Lidocaine Hydrochloride
Aromatic Substituents Diphenyl + pyridylmethyl 2,6-Dimethylphenyl
Molecular Weight ~438.06 g/mol 270.80 g/mol (anhydrous)
Clinical Use Not established Local anesthetic

Thiazole- and Dichlorophenyl-Substituted Acetamides

Compounds like 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (C11H8Cl2N2OS) highlight the role of halogenation and heterocycles:

  • Halogen Effects : Dichlorophenyl groups enhance electrophilic reactivity and metabolic resistance.
  • Hydrogen Bonding : Thiazole rings participate in N–H⋯N interactions, stabilizing crystal structures .
    The target compound’s pyridyl group may similarly engage in hydrogen bonding but with distinct spatial arrangements due to the meta substitution .

Pharmacological and Toxicological Insights

Toxicity Profiles

  • The 2-pyridylmethyl analog (CID 57277) has an LD50 of 150 mg/kg in mice, indicating moderate acute toxicity .
  • Lidocaine’s therapeutic index is well-characterized, with an LD50 of ~85 mg/kg (intravenous, mice), suggesting the target compound’s larger structure may alter toxicity .

Metabolic Considerations

  • Impurities such as Monoethylglycinexylidide Hydrochloride (a lidocaine metabolite) are structurally simpler than the target compound, which may undergo complex Phase I/II metabolism due to its diphenyl and pyridyl groups .

Biological Activity

Acetamide derivatives have garnered significant attention in pharmacological research due to their diverse biological activities. The compound Acetamide, N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(3-pyridylmethyl)-, hydrochloride is one such derivative that exhibits potential therapeutic effects. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C20H26N2O
  • Molecular Weight : 310.43 g/mol
  • CAS Number : 2618-52-2
  • Synonyms : N-(2-diethylaminoethyl)-2,2-diphenyl-acetamide

This compound features a complex structure that includes a diethylamino group and a diphenyl moiety, which contribute to its biological interactions.

Pharmacological Activities

Research has indicated that acetamide derivatives, including this compound, exhibit a wide range of biological activities:

  • Anticancer Activity : Several studies have demonstrated that acetamide derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) using MTT assays .
  • Anti-inflammatory Effects : Acetamides are known to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes like COX-2, which are crucial in inflammatory pathways .
  • Antimicrobial Properties : This class of compounds has also been investigated for their antimicrobial activity against a range of pathogens. Acetamides have shown effectiveness in inhibiting bacterial growth and may serve as potential candidates for developing new antibiotics .
  • CNS Activity : Some acetamides exhibit sedative and analgesic effects. Their ability to cross the blood-brain barrier allows them to interact with neurotransmitter systems, potentially leading to therapeutic applications in pain management and anxiety disorders .

Case Study 1: Anticancer Screening

A recent study evaluated the anticancer efficacy of various acetamide derivatives against multiple human cancer cell lines. The results indicated that compounds similar to N-(2-(diethylamino)ethyl)-2,2-diphenyl-N-(3-pyridylmethyl)-hydrochloride exhibited significant cytotoxicity, particularly against MCF-7 cells, with IC50 values ranging from 10 to 30 µM .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focused on anti-inflammatory properties, a series of acetamide derivatives were synthesized and tested for their ability to inhibit TNF-alpha production in macrophages. The most potent compounds reduced TNF-alpha levels by over 50%, suggesting a strong anti-inflammatory potential .

Data Summary Table

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against MCF-7 and PC-3 cell lines
Anti-inflammatoryInhibition of TNF-alpha production
AntimicrobialEffective against various bacterial strains
CNS EffectsSedative and analgesic properties

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